An In-depth Technical Guide to 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this molecule, suggesting its status as a novel or sparsely documented chemical entity. This guide is therefore intended for researchers and drug development professionals who may be considering the synthesis and investigation of this and related compounds. We will delve into its molecular characteristics by examining a close structural analog, propose a robust synthetic pathway, outline a comprehensive characterization strategy, and discuss its potential applications based on established structure-activity relationships of similar pyridine derivatives.
Core Molecular Data and Physicochemical Properties
Given the absence of public data for the title compound, we present the molecular data for a structurally related analog, 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine, to provide a baseline for expected properties. The primary difference lies in the terminal group of the ethoxy chain (morpholine vs. trifluoroethane), which will significantly influence polarity, solubility, and metabolic stability.
| Property | Data for Structural Analog: 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine | Predicted Influence of Morpholino Group |
| CAS Number | 1280786-68-6[1][2] | Not Assigned |
| Molecular Formula | C₈H₇ClF₃NO₂[1] | C₁₂H₁₇ClN₂O₃ |
| Molecular Weight | 241.59 g/mol [1][2] | ~288.73 g/mol |
| Appearance | Likely a solid or oil | Likely a solid at room temperature |
| Solubility | Low aqueous solubility expected | Increased aqueous solubility due to the polar morpholine ring |
| Lipophilicity (LogP) | Higher due to the trifluoroethoxy group[1] | Lower, due to the hydrophilic nature of the morpholine moiety |
| Storage | Typically stored at 2-8°C, sealed, and dry[2] | Similar storage conditions are recommended |
The introduction of the morpholine group is a common strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of a lead compound.
Proposed Synthesis and Experimental Protocol
The synthesis of 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine can be logically approached via a Williamson ether synthesis. This well-established reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base.
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target compound via Williamson ether synthesis.
Step-by-Step Experimental Protocol
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Preparation of the Alkoxide: To a solution of 5-Chloro-2-methoxy-pyridin-3-ol (1.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding alkoxide.
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Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-Morpholinoethyl chloride (1.2 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated (e.g., to 60-80°C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude residue is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine.
Structural Characterization and Validation
As a novel compound, rigorous structural elucidation is paramount. The following analytical techniques are essential for confirming the identity and purity of the synthesized molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group, and the methylene protons of the morpholinoethoxy side chain.
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¹³C NMR: Will identify all unique carbon atoms in the molecule, corroborating the overall carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.
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Infrared (IR) Spectroscopy: Will be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O (ether), C-N (amine), and C-Cl bonds.
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Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the proposed molecular formula.
Logical Flow for Compound Characterization
Caption: A logical workflow for the structural characterization of a novel compound.
Potential Applications and Scientific Rationale
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and agrochemical science due to their ability to act as bioisosteres for other aromatic rings and their involvement in crucial binding interactions with biological targets.
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Pharmaceutical Intermediates: Similar to its trifluoroethoxy analog, which is used in pharmaceutical research[1], 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine could serve as a key building block for more complex molecules. The chloro, methoxy, and morpholinoethoxy groups each offer sites for further chemical modification, enabling the generation of diverse chemical libraries for drug discovery screening. For instance, the chlorine atom can be displaced or used in cross-coupling reactions.
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Agrochemicals: Pyridine derivatives are common in herbicides and insecticides[1][2]. The specific substitution pattern can influence the molecule's bioactivity and selectivity. The electron-withdrawing nature of the chlorine atom and the electronic effects of the methoxy and ether groups can enhance interactions with target enzymes or receptors in pests.
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Kinase Inhibitors: The morpholine moiety is frequently incorporated into the design of kinase inhibitors to improve solubility and occupy specific pockets in the ATP-binding site of kinases. The pyridine core can act as a hinge-binding motif, a common feature in many approved kinase inhibitor drugs.
Conclusion
While 5-Chloro-2-methoxy-3-(2-morpholinoethoxy)pyridine is not a commercially cataloged compound, its synthesis is readily achievable through established chemical methodologies. This guide provides a foundational framework for its preparation, rigorous characterization, and exploration of its potential in drug discovery and other fields. The unique combination of a substituted pyridine core with a solubilizing morpholine side chain makes it an attractive candidate for further investigation by researchers seeking to develop novel bioactive molecules.
References
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Reagent Database. 5-chloro-2-methoxy-3-(pyridin-3-yl)pyridine. [Link]
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U.S. Environmental Protection Agency. 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide. [Link]
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MySkinRecipes. 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine. [Link]
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European Chemicals Agency. Substance Information. [Link]
